molecular formula C14H22O B15179221 Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] CAS No. 93777-40-3

Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]

Cat. No.: B15179221
CAS No.: 93777-40-3
M. Wt: 206.32 g/mol
InChI Key: CYMMPGKBOROHLH-UHFFFAOYSA-N
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Description

Properties

CAS No.

93777-40-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

5-methylspiro[oxolane-2,8'-tricyclo[5.2.1.02,6]decane]

InChI

InChI=1S/C14H22O/c1-9-5-6-14(15-9)8-10-7-13(14)12-4-2-3-11(10)12/h9-13H,2-8H2,1H3

InChI Key

CYMMPGKBOROHLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)CC3CC2C4C3CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] typically involves multi-step organic synthesis techniques. Commonly, starting materials include derivatives of furan and indene. The synthetic route can encompass Diels-Alder reactions, spirocyclizations, and selective hydrogenations under controlled conditions. Reaction conditions must be carefully optimized to ensure the formation of the spiro compound with high specificity and yield.

Industrial Production Methods: : Industrial production often scales up these laboratory methods using robust and efficient protocols. Catalysts, optimized reaction vessels, and controlled environmental conditions (temperature, pressure) ensure consistent and high-yield production. Techniques such as continuous flow chemistry may be employed to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: : Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Each of these reactions can modify the compound’s functional groups or alter its ring structures.

Common Reagents and Conditions

  • Oxidation: Often uses reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Frequently employs hydrogen gas (H₂) with metal catalysts like palladium on carbon (Pd/C).

  • Substitution: Utilizes reagents such as alkyl halides in the presence of bases for nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: Can yield hydroxylated derivatives.

  • Reduction: Typically results in the addition of hydrogen atoms, producing fully saturated derivatives.

  • Substitution: Leads to the replacement of hydrogen atoms with various substituents, potentially introducing new functional groups into the compound.

Scientific Research Applications

Chemistry: : The compound's unique spiro structure is valuable for studying reaction mechanisms and developing new synthetic methodologies. It serves as a model for complex molecular architectures and can be used to design novel catalysts or reagents.

Biology: : Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] is explored for its bioactivity. Researchers investigate its interactions with biological macromolecules and its potential as a scaffold for drug design, particularly in creating molecules that can modulate biological pathways with high specificity.

Medicine: : In medicinal chemistry, the compound's structure may inspire the development of new therapeutic agents. Its unique arrangement could facilitate interactions with specific biological targets, leading to the discovery of drugs with novel mechanisms of action.

Industry: : The compound's properties might be leveraged in material science, such as developing new polymers or materials with unique mechanical or chemical properties. Its stability and reactivity can also make it a candidate for specialty chemical production.

Mechanism of Action

The mechanism of action of Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene] varies depending on its application. In biological systems, it may interact with molecular targets through binding to specific enzymes or receptors. The spiro structure can facilitate unique interactions within the active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways, metabolic processes, or genetic regulation mechanisms, contingent upon the compound’s specific functionalization and derivatives.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]
  • CAS Registry Number : 68480-11-5
  • Molecular Formula : C₁₃H₂₀O
  • Molecular Weight : 192.30 g/mol
  • Structure: Features a spirocyclic framework combining a decahydrofuran ring and a methanoindene moiety.

Applications :
Primarily used as a fragrance ingredient due to its complex bicyclic structure, which imparts unique olfactory properties. Safety assessments by the Research Institute for Fragrance Materials (RIFM) confirm its low toxicity profile .

Comparison with Structurally Similar Compounds

5H-Spiro[furan-2,2′-indene]-1′,3′,5-triones

Key Differences :

  • Functional Groups : These compounds contain three ketone groups (1′,3′,5-triones) and a spiro-fused indene-furan system, unlike the fully saturated target compound.
  • Synthesis: Synthesized via acid-catalyzed cyclization of tetrahydro-4-oxoindeno[1,2-b]pyrroles, yielding 88–94% under optimized conditions .
  • Properties: Higher polarity due to ketone groups, affecting solubility and reactivity.
Parameter Decahydro-5-methylspiro[...] 5H-Spiro[furan-2,2′-indene]-1′,3′,5-triones
Saturation Fully saturated Partially unsaturated (indene ring)
Functional Groups Ether, hydrocarbon Ketones (3), ether
Synthesis Yield Not reported 88–94%
Biological Activity Low toxicity (fragrance use) Potential bioactivity (unconfirmed)

Indanone-Based Spiro Compounds

Examples :

  • (2’S)-2-(2-chloro-5-nitrophenyl)-6,6-dimethyl-6,7-dihydro-2H-spiro[benzofuran-3,2’-indene]-1’,4(3’H,5H)-dione
  • (3S)-3-(2,4-dimethoxyphenyl)-6,6-dimethyl-6,7-dihydro-3H-spiro[benzofuran-2,2’-indene]-1’,4(3’H,5H)-dione

Key Differences :

  • Substituents : Chloro, nitro, and methoxy groups introduce electronic and steric effects absent in the target compound.
  • Synthesis : Lower yields (38–45%) compared to 5H-spiro triones, reflecting synthetic complexity .
  • Physical Properties : Higher melting points (137–223°C) due to rigid aromatic systems and hydrogen-bonding ketones .
Parameter Decahydro-5-methylspiro[...] Indanone-Based Spiro Compounds
Aromaticity Non-aromatic Aromatic indanone moiety
Substituents Methyl group Electron-withdrawing/-donating
Melting Point Not reported 137–223°C

Natural Spiro Polyketides (e.g., Myrothecol)

Key Differences :

  • Framework: Myrothecol (from Myrothecium fungi) has a furylisobenzofuran skeleton, distinct from the methanoindene system .
  • Bioactivity : Exhibits antifungal properties, whereas the target compound is primarily industrial.
  • Synthesis : Naturally biosynthesized via polyketide pathways, contrasting with synthetic routes for decahydro-5-methylspiro[...] .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene], and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of spirocyclic furan derivatives often involves multi-step pathways, including cyclization reactions and catalytic hydrogenation. For example, analogous compounds use solvent systems like ethanol or dimethylformamide with catalysts (e.g., triethylamine) to stabilize intermediates . Optimization may require adjusting temperature gradients (e.g., low temps for cyclization, higher temps for hydrogenation) and monitoring via HPLC/TLC for purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the spirocyclic and methanoindene moieties. Compare 13C^{13}\text{C} NMR shifts to similar terpene lactones (e.g., ~100–120 ppm for furan carbons, 20–40 ppm for methyl groups) . Mass spectrometry (HRMS) validates molecular weight, while IR identifies oxygen-containing functional groups (e.g., furan C-O-C stretching at ~1250 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Despite no specific hazard classification per safety assessments , standard protocols for volatile organic compounds apply: use fume hoods, PPE (gloves, goggles), and inert atmospheres during synthesis. Consult institutional guidelines for waste disposal due to potential endocrine disruption concerns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the spirocyclic furan moiety in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density in the furan ring and methanoindene bridge to predict sites for electrophilic/nucleophilic attacks. Compare HOMO-LUMO gaps with analogous compounds (e.g., furan-2(5H)-ones) to assess stability . Molecular dynamics simulations may clarify solvent interactions during synthesis .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from conformational flexibility in the spirocyclic system. Use variable-temperature NMR to identify dynamic effects or employ X-ray crystallography for definitive confirmation . Cross-validate with synthetic intermediates to isolate artifacts .

Q. How can researchers assess the endocrine disruption potential of this compound?

  • Methodological Answer : Follow EPA Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, including estrogen/androgen receptor binding studies and steroidogenesis assays . Use in vitro models (e.g., MCF-7 cells for estrogenicity) with dose-response curves. Compare results to structurally similar terpene lactones with known bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Spirocyclic systems are prone to racemization under high heat or acidic conditions. Optimize catalytic asymmetric hydrogenation (e.g., chiral Ru catalysts) and monitor enantiomeric excess via chiral HPLC. Scale-up trials should prioritize inert solvents (e.g., THF) and controlled pressure/temperature .

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